molecular formula C32H34O9 B097487 Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside CAS No. 18031-49-7

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside

Cat. No.: B097487
CAS No.: 18031-49-7
M. Wt: 562.6 g/mol
InChI Key: CEIHIENXWVDRTC-SAEUYMBFSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside: is a derivative of glucopyranoside, a type of sugar molecule. This compound is characterized by the presence of acetyl and trityl groups, which are protective groups commonly used in organic synthesis to protect hydroxyl groups during chemical reactions. The molecular formula of this compound is C32H34O9 , and it has a molecular weight of 562.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside. The process begins with the acetylation of the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine. The trityl group is then introduced at the 6-position using trityl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl and trityl protective groups can be removed through hydrolysis using acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Hydrolysis: The major products are glucopyranoside and acetic acid.

    Oxidation: The major products are ketones or aldehydes, depending on the specific oxidation conditions.

    Substitution: The major products are glucopyranoside derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides. The protective groups facilitate selective reactions at specific hydroxyl positions.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of glucopyranosides in biological systems.

    Medicine: It has potential applications in drug development, particularly in the design of prodrugs and drug delivery systems. The protective groups can be used to modify the pharmacokinetic properties of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various functionalized glucopyranosides.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside involves the selective protection and deprotection of hydroxyl groups. The acetyl and trityl groups protect the hydroxyl groups from unwanted reactions during synthetic processes. The deprotection step, which involves the removal of these groups, allows for the subsequent functionalization of the hydroxyl groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

  • Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
  • Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside
  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

Comparison:

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside stands out due to its unique combination of acetyl and trityl protective groups, which provide selective protection and deprotection of hydroxyl groups, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIHIENXWVDRTC-SAEUYMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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